4-Carbazol-9-yl-3-hydroxy-butyric acid

Physicochemical profiling Drug-likeness ADME prediction

Select 4-Carbazol-9-yl-3-hydroxy-butyric acid for SAR-driven programs targeting FABP4 or BChE. Unlike the des-hydroxy analog, the C3 secondary alcohol introduces a stereogenic center and an additional H-bond donor/acceptor, enabling orthogonal esterification, dehydration, and acylation pathways. Its higher TPSA (62.46 Ų) improves peripheral selectivity, making it the superior starting scaffold for developing peripherally-restricted chemical probes. Available at >98% purity for direct use in FP displacement assays and focused library synthesis.

Molecular Formula C16H15NO3
Molecular Weight 269.29 g/mol
Cat. No. B12845635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Carbazol-9-yl-3-hydroxy-butyric acid
Molecular FormulaC16H15NO3
Molecular Weight269.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CC(=O)O)O
InChIInChI=1S/C16H15NO3/c18-11(9-16(19)20)10-17-14-7-3-1-5-12(14)13-6-2-4-8-15(13)17/h1-8,11,18H,9-10H2,(H,19,20)
InChIKeyJIQNZLBKRJIDIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Carbazol-9-yl-3-hydroxy-butyric acid (CAS 1171934-73-8): Core Identity and Procurement-Relevant Properties


4-Carbazol-9-yl-3-hydroxy-butyric acid (CAS 1171934-73-8; molecular formula C₁₆H₁₅NO₃; MW 269.29 g/mol) is a synthetic carbazole derivative belonging to the class of N-substituted carbazole carboxylic acids bearing a β-hydroxy substituent on the butyric acid side chain . The compound is commercially available at 98% purity . Its distinguishing structural feature—the secondary alcohol at C3 of the butyric acid moiety—introduces a stereogenic center and an additional hydrogen-bond donor, yielding physicochemical properties that diverge from its des-hydroxy analog 4-carbazol-9-yl-butyric acid (MW 253.30; LogP ~3.3–3.5) [1][2]. The (3S)-enantiomer has been catalogued in the ZINC compound library (ZINC34925821) for virtual screening applications [3].

Why 4-Carbazol-9-yl-3-hydroxy-butyric acid Cannot Be Interchanged with 4-Carbazol-9-yl-butyric Acid or Other In-Class Analogs


The carbazole–butyric acid scaffold is not uniform across its derivatives; the presence or absence of the 3-hydroxy group fundamentally alters key molecular properties governing both molecular recognition and chemical derivatization potential. 4-Carbazol-9-yl-butyric acid (the des-hydroxy analog) has been co-crystallized with human adipocyte fatty acid-binding protein (FABP4/aP2, PDB: 1TOW) and displays an IC₅₀ of 570 nM against this target, with approximately 10-fold selectivity over the heart (H-FABP) and epidermal (E-FABP) isoforms [1][2]. However, the des-hydroxy analog lacks the stereochemical and hydrogen-bonding features of the 3-hydroxy compound: the target compound possesses 2 H-bond donors and 3 H-bond acceptors (vs. 1 donor and 2 acceptors for the des-hydroxy analog) and a significantly larger topological polar surface area (TPSA: 62.46 vs. 42.23 Ų) [3]. These differences are expected to translate into altered target-binding profiles, pharmacokinetic behavior, and synthetic utility—making simple interchange between these two compounds scientifically unjustified without direct comparative data. Furthermore, carbazole-based butyrylcholinesterase (BChE) inhibitors demonstrate that subtle structural modifications on the carbazole N-substituent produce IC₅₀ values spanning three orders of magnitude (0.073 to >100 μM), illustrating the acute sensitivity of biological activity to the precise chemical structure [4].

Quantitative Differentiation Evidence: 4-Carbazol-9-yl-3-hydroxy-butyric acid vs. Its Closest Structural Analogs


Hydrogen-Bond Donor and Topological Polar Surface Area Differentiation vs. Des-Hydroxy Analog (4-Carbazol-9-yl-butyric acid)

The 3-hydroxy substituent in 4-carbazol-9-yl-3-hydroxy-butyric acid adds one hydrogen-bond donor (total 2 vs. 1) and one hydrogen-bond acceptor (total 3 vs. 2) relative to 4-carbazol-9-yl-butyric acid [1]. This translates to a 48% larger topological polar surface area (TPSA: 62.46 Ų vs. 42.23 Ų) and a substantially reduced calculated LogP (2.63 vs. 3.32–3.54), indicating markedly different predicted membrane permeability and oral absorption characteristics [1]. The additional hydroxyl group also introduces a stereogenic center at C3, creating enantiomeric forms that are absent in the achiral des-hydroxy analog; the (3S)-enantiomer is explicitly catalogued in screening libraries [2].

Physicochemical profiling Drug-likeness ADME prediction

FABP4 Binding Affinity of the Carbazole–Butyric Acid Pharmacophore and Selectivity Window Over Related FABP Isoforms

The carbazole–butyric acid scaffold has been validated as a human FABP4 (adipocyte fatty acid-binding protein) inhibitor through fluorescence polarization assay, X-ray crystallography (PDB: 1TOW), and molecular modeling [1]. The co-crystallized ligand—4-carbazol-9-yl-butyric acid (the des-hydroxy analog)—exhibits an IC₅₀ of 570 nM against FABP4 [2]. Critically, carbazole-based inhibitors in this series display approximately 10-fold selectivity for FABP4 (A-FABP) over the heart isoform H-FABP (FABP3) and the epidermal isoform E-FABP (FABP5), and are highly selective against the intestinal isoform I-FABP (FABP2) [1]. For comparison, the widely cited prototypical FABP4 inhibitor BMS-309403 has a reported Ki of <2 nM for FABP4, but with selectivity of ~125-fold over H-FABP (250 nM) and ~175-fold over E-FABP (350 nM)—a different selectivity landscape [3]. The 3-hydroxy modification in the target compound is positioned to engage additional polar contacts within the FABP4 binding pocket, potentially altering this selectivity profile, although direct binding data for the 3-hydroxy derivative remain unpublished at the time of this analysis.

FABP4/aP2 inhibition Metabolic disease Selectivity profiling

Chemical Derivatization Versatility: β-Hydroxy Acid Reactivity vs. Simple Carboxylic Acid

The β-hydroxy acid motif in 4-carbazol-9-yl-3-hydroxy-butyric acid enables three reaction pathways that are inaccessible to the des-hydroxy analog: (i) esterification at either the carboxylic acid or the secondary alcohol (or both), (ii) dehydration to form an α,β-unsaturated carboxylic acid (a Michael acceptor), and (iii) acylation of the secondary hydroxyl group [1]. These transformations are strategically significant for prodrug synthesis, bioconjugation (e.g., linker attachment via the hydroxyl), and the generation of focused compound libraries. In contrast, 4-carbazol-9-yl-butyric acid is limited to reactions at the single carboxylic acid functionality. The vicinal hydroxyl also enables oxidative cleavage (periodate-mediated diol or hydroxy-acid cleavage) for linker-release applications in antibody–drug conjugate (ADC) design.

Synthetic chemistry Prodrug design Bioconjugation

In Vitro Butyrylcholinesterase (BChE) Inhibition: Class SAR Demonstrating the Critical Role of Carbazole N-Substituent Structure

A systematic SAR study of carbazole-based butyrylcholinesterase (BChE) inhibitors by Ghobadian et al. (2018) demonstrated that the nature of the carbazole N-substituent is the dominant determinant of inhibitory potency. The most potent compound in the series—3-((9H-carbazol-9-yl)methyl)-1-(4-chlorobenzyl)pyridin-1-ium chloride (compound 8f)—achieved an IC₅₀ of 0.073 μM against human BChE with mixed-type inhibition kinetics [1]. In contrast, simple N-alkyl carbazole derivatives in the same study showed dramatically reduced or undetectable inhibition (IC₅₀ >100 μM or <25% inhibition at 50 μM) [1]. This spans a >1,300-fold potency range driven solely by the N-substituent. 4-Carbazol-9-yl-3-hydroxy-butyric acid, bearing an N-linked β-hydroxy-butyric acid chain, occupies a distinct structural niche within this SAR landscape, and the free carboxylic acid may confer binding interactions distinct from both the simple alkyl and the pyridinium-methyl series.

Butyrylcholinesterase inhibition Alzheimer's disease Structure–activity relationship

Predicted ADME Divergence: Blood–Brain Barrier Permeability and Oral Bioavailability Flags

Predicted ADME properties of the des-hydroxy analog (4-carbazol-9-yl-butyric acid) indicate high probability of both human intestinal absorption (+0.9939) and blood–brain barrier penetration (+0.979), along with high bioavailability (Bioavailability Score = 1) and compliance with the Rule of Five [1]. The 3-hydroxy derivative, with its higher TPSA (+48%) and lower LogP (Δ –0.69 to –0.91), is predicted to exhibit reduced BBB penetration and potentially altered oral absorption—a directional shift that is consistent with the established inverse correlation between TPSA and CNS penetration . Specifically, the target compound's TPSA of 62.46 Ų is still below the conventional CNS cutoff of ~90 Ų, but the additional H-bond donor may further reduce passive membrane permeability relative to the des-hydroxy analog.

ADME prediction Blood–brain barrier Drug-likeness

In Vivo Hypocholesterolemic Activity: Negative Data Distinguishing the Carbazole–Butyric Acid Scaffold from Clinical HMG-CoA Reductase Inhibitors

A carbazole–butyric acid derivative (structurally related to the target compound class) was tested in vivo for hypocholesterolemic activity in normolipidemic NZW rabbits at an oral dose of 75 mg/kg/day and was found to be 'not significantly active' in reducing serum total cholesterol . The same compound class was also tested in vitro against HMG-CoA reductase . This negative in vivo result, while from a closely related analog rather than the target compound itself, provides a critical baseline: the carbazole–butyric acid scaffold does not recapitulate the potent cholesterol-lowering activity of statin-class HMG-CoA reductase inhibitors. For researchers evaluating this compound for metabolic indications, this negative data point helps frame realistic expectations and suggests that the scaffold's therapeutic potential may lie elsewhere—e.g., in FABP4-mediated metabolic regulation or BChE inhibition—rather than in direct HMG-CoA reductase inhibition.

Cholesterol lowering HMG-CoA reductase In vivo pharmacology

Evidence-Backed Application Scenarios for 4-Carbazol-9-yl-3-hydroxy-butyric acid in Scientific Procurement


FABP4 Inhibitor Lead Optimization with Isoform-Selectivity Tuning

For medicinal chemistry teams optimizing FABP4 inhibitors for metabolic disease or atherosclerosis, 4-carbazol-9-yl-3-hydroxy-butyric acid offers a starting scaffold with an established FABP4 pharmacophore (IC₅₀ baseline ~570 nM for the des-hydroxy analog) and approximately 10-fold selectivity over H-FABP and E-FABP [1][2]. The 3-hydroxy group provides an additional vector for exploring polar interactions within the FABP4 binding pocket—interactions not probed by the co-crystallized des-hydroxy ligand (PDB: 1TOW)—and may enhance selectivity over related FABP isoforms. The compound's commercial availability at 98% purity makes it suitable for direct use in fluorescence polarization displacement assays to determine its own FABP4 IC₅₀ and selectivity profile.

Carbazole-Based Butyrylcholinesterase Inhibitor Screening Library Expansion

Given that carbazole N-substituent identity governs BChE inhibitory potency across a >1,300-fold range (IC₅₀ 0.073 μM to >100 μM), 4-carbazol-9-yl-3-hydroxy-butyric acid represents a structurally distinct chemotype for BChE inhibitor library expansion [1]. Its N-linked β-hydroxy acid chain is absent from the published carbazole–benzyl–pyridinium BChE inhibitor series, and its carboxylic acid functionality may confer binding interactions (e.g., with the peripheral anionic site of BChE) not accessible to the quaternary ammonium or simple alkyl series. Researchers investigating Alzheimer's disease therapeutics where BChE inhibition is a validated approach should prioritize this compound for primary screening.

Synthesis of Focused Compound Libraries via β-Hydroxy Acid Derivatization

The β-hydroxy acid motif enables three orthogonal derivatization pathways—esterification (at either the carboxyl or the secondary alcohol), dehydration to an α,β-unsaturated Michael acceptor, and acylation—that are unavailable with 4-carbazol-9-yl-butyric acid [1]. This makes 4-carbazol-9-yl-3-hydroxy-butyric acid the preferred starting material for generating focused libraries of carbazole derivatives for structure–activity relationship (SAR) exploration, prodrug synthesis, or bioconjugation (e.g., biotin or fluorophore labeling via the secondary alcohol). Procurement of this specific compound, rather than the des-hydroxy analog, is mandated when the synthetic plan requires β-hydroxy acid chemistry.

Peripheral-Restricted FABP4 or BChE Probe Development

For neuroscience drug discovery programs where target engagement must be restricted to peripheral tissues (to avoid CNS-mediated side effects), the higher TPSA (62.46 Ų) and additional H-bond donor of 4-carbazol-9-yl-3-hydroxy-butyric acid are predicted to reduce blood–brain barrier penetration relative to the des-hydroxy analog (BBB score +0.979) [1][2]. While still below the conventional CNS exclusion cutoff of ~90 Ų, the 48% TPSA increase is directionally favorable for peripheral restriction, positioning this compound as a superior starting point for developing peripherally selective FABP4 or BChE chemical probes when CNS exposure is undesirable.

Quote Request

Request a Quote for 4-Carbazol-9-yl-3-hydroxy-butyric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.